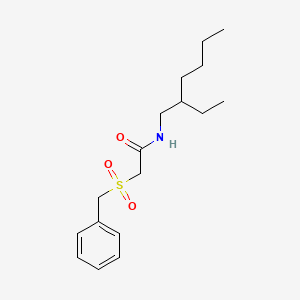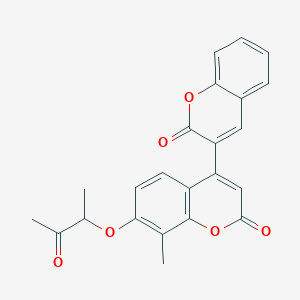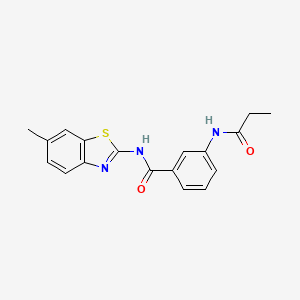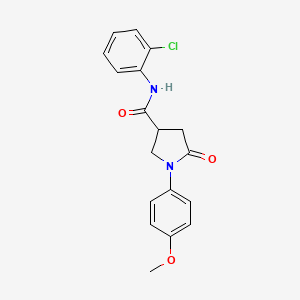![molecular formula C22H18N2O5S B11169170 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11169170.png)
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.
Coupling Reaction: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 4-methyl-1,3-thiazol-2-amine to form an amide bond.
Phenoxy Substitution: The resulting intermediate is then reacted with 4-hydroxyphenyl ether under basic conditions to introduce the phenoxy group.
Final Product: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Cancer Research: Its anticancer properties are being explored, particularly its ability to induce apoptosis in cancer cells.
Anti-inflammatory: The compound has shown promise as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.
Pharmaceutical Development: It is being investigated for its potential use in developing new pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be compared with other coumarin derivatives:
7-Hydroxycoumarin: Known for its anticoagulant properties, 7-hydroxycoumarin is widely used in medicinal chemistry.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: This compound has shown significant antimicrobial activity.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H18N2O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N2O5S/c1-13-12-30-22(23-13)24-19(25)11-28-16-8-6-14(7-9-16)17-10-15-4-3-5-18(27-2)20(15)29-21(17)26/h3-10,12H,11H2,1-2H3,(H,23,24,25) |
InChI Key |
ZWNYOPXKJUGQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169092.png)
![2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11169101.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169107.png)
![1-cyclohexyl-N-[2-(cyclohexylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169118.png)

![2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11169126.png)
![4-(acetylamino)-N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11169128.png)



![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11169158.png)

